Cas no 70585-52-3 (6-Nitroquinoline-8-carboxylic acid)
6-Nitroquinoline-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Nitroquinoline-8-carboxylic acid
- 6-nitro-8-Quinolinecarboxylic acid
- 6‐NITRO‐8‐QUINOLINECARBOXYLIC ACID
- 8-Quinolinecarboxylicacid, 6-nitro-
- 8-Carboxy-6-nitroquinoline
- AC1L43RO
- AG-G-75587
- CCRIS 6961
- CTK2I0485
- MolPort-000-353-614
- SureCN8545403
- Y79SQ9YL7V
- DTXSID40220866
- 8-Quinolinecarboxylic acid, 6-nitro-
- FWUCNXBOHHWZQZ-UHFFFAOYSA-N
- 70585-52-3
- SB69040
- 6-Nitroquinoline-8-carboxylicacid
- AKOS002306969
- FT-0701468
- UNII-Y79SQ9YL7V
- SCHEMBL8545403
- A866594
-
- MDL: MFCD02752437
- Inchi: 1S/C10H6N2O4/c13-10(14)8-5-7(12(15)16)4-6-2-1-3-11-9(6)8/h1-5H,(H,13,14)
- InChI Key: FWUCNXBOHHWZQZ-UHFFFAOYSA-N
- SMILES: OC(C1=CC(=CC2=CC=CN=C21)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 218.03278
- Monoisotopic Mass: 218.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 96Ų
Experimental Properties
- PSA: 93.33
6-Nitroquinoline-8-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006672-1g |
6-Nitroquinoline-8-carboxylic acid |
70585-52-3 | 95% | 1g |
$335.32 | 2023-09-01 | |
| Chemenu | CM143338-1g |
6-Nitroquinoline-8-carboxylic acid |
70585-52-3 | 95% | 1g |
$384 | 2021-08-05 | |
| Chemenu | CM143338-1g |
6-Nitroquinoline-8-carboxylic acid |
70585-52-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11069411-1g |
6-Nitroquinoline-8-carboxylic acid |
70585-52-3 | 95+% | 1g |
$407 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645158-1g |
6-Nitroquinoline-8-carboxylic acid |
70585-52-3 | 98% | 1g |
¥3253.00 | 2024-05-02 | |
| Ambeed | A484494-1g |
6-Nitroquinoline-8-carboxylic acid |
70585-52-3 | 95+% | 1g |
$322.0 | 2025-04-17 |
6-Nitroquinoline-8-carboxylic acid Suppliers
6-Nitroquinoline-8-carboxylic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 6-Nitroquinoline-8-carboxylic acid
Recent Advances in the Study of 6-Nitroquinoline-8-carboxylic acid (CAS: 70585-52-3)
6-Nitroquinoline-8-carboxylic acid (CAS: 70585-52-3) is a nitroquinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by the presence of a nitro group at the 6-position and a carboxylic acid moiety at the 8-position of the quinoline ring, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activities, and potential as a scaffold for designing novel bioactive molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial properties of 6-Nitroquinoline-8-carboxylic acid. The study demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action was attributed to the compound's ability to interfere with bacterial DNA gyrase, an essential enzyme for DNA replication. These findings suggest that 6-Nitroquinoline-8-carboxylic acid could serve as a lead compound for developing new antibiotics to combat drug-resistant bacterial infections.
Another recent investigation, published in Bioorganic & Medicinal Chemistry Letters, highlighted the potential of 6-Nitroquinoline-8-carboxylic acid as an anticancer agent. The study revealed that this compound induces apoptosis in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), by activating the intrinsic apoptotic pathway. Furthermore, the researchers identified that the nitro group plays a critical role in the compound's cytotoxic activity, as its reduction or removal significantly diminished the anticancer effects. These results underscore the importance of the nitro moiety in the biological activity of 6-Nitroquinoline-8-carboxylic acid.
In addition to its antimicrobial and anticancer properties, 6-Nitroquinoline-8-carboxylic acid has also been investigated for its potential in treating neurodegenerative diseases. A 2022 study in European Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects in models of Alzheimer's disease. The researchers found that it reduces the accumulation of beta-amyloid plaques and tau protein hyperphosphorylation, two hallmark features of Alzheimer's pathology. These effects were mediated through the modulation of key signaling pathways involved in neuronal survival and inflammation.
The synthesis of 6-Nitroquinoline-8-carboxylic acid has also seen advancements in recent years. A 2023 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route using palladium-catalyzed C-H activation. This method offers significant improvements over traditional approaches, providing better regioselectivity and reduced environmental impact. Such advancements in synthesis are crucial for enabling large-scale production and further pharmacological evaluation of this compound.
Despite these promising findings, challenges remain in the development of 6-Nitroquinoline-8-carboxylic acid as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through structural modifications and formulation strategies. Future research directions may include the design of prodrugs or the incorporation of this scaffold into hybrid molecules to enhance its pharmacological profile.
In conclusion, 6-Nitroquinoline-8-carboxylic acid (CAS: 70585-52-3) represents a versatile and pharmacologically active compound with applications spanning antimicrobial, anticancer, and neuroprotective therapies. Recent studies have shed light on its mechanisms of action and potential therapeutic benefits, while advances in synthesis have improved its accessibility for further research. Continued investigation into this molecule and its derivatives may yield valuable contributions to the field of medicinal chemistry and drug discovery.
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